5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one
Overview
Description
The compound 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one is an organic molecule characterized by a thioxo group and a tetrahydrobenzoquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one typically involves the following steps:
Formation of the Tetrahydrobenzoquinazolinone Core: This can be achieved by cyclization of o-aminoaryl isothiocyanates.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and improved yields. Catalysts and optimized solvent systems are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products Formed
Oxidation Products: Sulfoxide, sulfone.
Reduction Products: Thiol, thioether.
Substitution Products: Halogenated, nitro-substituted derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows for modifications that lead to the development of novel materials with unique properties.
Biology
In biological research, 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one is studied for its potential as a pharmacophore. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine
Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore these therapeutic potentials.
Industry
In the industrial sector, the compound is investigated for use in developing new polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioxo group and the heterocyclic core play crucial roles in these interactions, influencing binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other thioxo-quinazolinone derivatives:
5-methyl-2-thioxo-2,3-dihydrobenzo[h]quinazolin-4(1H)-one
6-isopropyl-2-thioxo-2,3-dihydrobenzo[f]quinazolin-4(1H)-one
These compounds share similar structural features but differ in the substituents on the quinazolinone core. The presence of different substituents can lead to variations in reactivity, biological activity, and physical properties, making each compound unique in its applications and effects. 5-isopropyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one stands out due to its specific isopropyl group and its tetrahydrobenzo fused system, which can influence its pharmacokinetic and pharmacodynamic profiles.
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Properties
IUPAC Name |
5-propan-2-yl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-8(2)11-7-9-5-3-4-6-10(9)13-12(11)14(18)17-15(19)16-13/h3-6,8,11H,7H2,1-2H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCHTMXWJLGDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC=CC=C2C3=C1C(=O)NC(=S)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321012 | |
Record name | 5-propan-2-yl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194071 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305858-68-8 | |
Record name | 5-propan-2-yl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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